![molecular formula C63H88CoN14O14P B602365 氰钴胺杂质 H CAS No. 41325-63-7](/img/structure/B602365.png)
氰钴胺杂质 H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-epi-Cyanocobalamin is a synthetic derivative of vitamin B12, also known as cobalamin. It is characterized by an epi-configuration at the C8 position of the corrin ring. The chemical formula for 8-epi-Cyanocobalamin is C63H88CoN14O14P, and it has a molecular weight of 1355.39 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
科学研究应用
Chemistry
Cyanocobalamin Impurity H serves as a model compound for studying the chemistry of cobalamin derivatives. Its unique structural configuration allows researchers to investigate the reactivity and stability of vitamin B12 derivatives under various conditions.
Biology
In biological research, this compound is utilized to understand the roles of vitamin B12 derivatives in metabolic pathways. Studies have shown that cyanocobalamin can influence methylation reactions critical for cellular growth and division .
Medicine
Cyanocobalamin Impurity H has implications in pharmacological research, particularly in understanding vitamin B12 deficiency and related disorders. It aids in developing therapeutic strategies for conditions such as pernicious anemia and malabsorption syndromes .
Animal Nutrition
Recent studies have assessed the safety and efficacy of cyanocobalamin produced via fermentation with specific bacterial strains for use as a feed additive in animal nutrition. The findings indicate that it meets nutritional requirements without posing safety concerns for animal health .
Pharmacokinetics
The pharmacokinetic properties of cyanocobalamin include:
- Bioavailability : Ranges from 1% to 5% when taken orally.
- Elimination Half-Life : Approximately six days.
- Storage : Primarily stored in the liver .
Mucoadhesive Formulations
Research has demonstrated that mucoadhesive formulations can enhance the bioavailability of cyanocobalamin by increasing residence time at the administration site, thereby improving absorption rates.
Stability Assessment
A validated High-Performance Liquid Chromatography (HPLC) method was developed to assess the stability of cyanocobalamin in medical foods. This study highlighted that impurities could significantly affect the efficacy of vitamin B12 formulations .
Toxicology Studies
Studies evaluating the safety of cyanocobalamin produced through fermentation with genetically modified organisms have indicated no toxic compounds were produced during fermentation, although concerns regarding endotoxin levels were noted .
作用机制
准备方法
合成路线和反应条件: 8-表-氰钴胺的合成涉及对氰钴胺钴卟啉环结构的修饰。该过程通常包括以下步骤:
工业生产方法: 8-表-氰钴胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
批量合成: 大量的氰钴胺经受上述反应条件。
纯化: 使用色谱等技术纯化产品以确保高纯度和产率.
化学反应分析
反应类型: 8-表-氰钴胺会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成钴的不同氧化态。
还原: 还原反应可以将钴中心转化为较低氧化态。
常用试剂和条件:
氧化剂: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原剂: 使用硼氢化钠和氢化铝锂等还原剂。
取代试剂: 氨、水和各种有机配体可用作取代反应的配体.
主要产物: 这些反应产生的主要产物包括具有不同配体和氧化态的各种钴配合物 .
相似化合物的比较
8-表-氰钴胺与其他类似化合物进行比较以突出其独特性:
羟钴胺: 维生素B12的另一种衍生物,其中氰化物配体被羟基取代。
甲钴胺: 维生素B12的生物活性形式,具有甲基而不是氰化物。
腺苷钴胺: 维生素B12的另一种活性形式,具有腺苷基团
这些化合物中的每一种都具有独特的性质和应用,8-表-氰钴胺由于其独特的结构构型,在研究中尤其有用。
生物活性
Cyanocobalamin Impurity H, a compound related to Vitamin B12, has garnered attention due to its potential biological activities and implications in pharmacological applications. This article provides a detailed overview of the biological activity of Cyanocobalamin Impurity H, including its characteristics, mechanisms of action, and relevant research findings.
Overview of Cyanocobalamin
Cyanocobalamin is a synthetic form of Vitamin B12, widely utilized in dietary supplements and pharmaceuticals due to its stability compared to other forms like methylcobalamin and adenosylcobalamin. The compound is crucial for various biological processes, including DNA synthesis, red blood cell formation, and neurological function. It is converted in the body into its active forms—methylcobalamin and adenosylcobalamin—after ingestion .
Characteristics of Cyanocobalamin Impurity H
Cyanocobalamin Impurity H (CAS No: 13422-51-0) is classified as an impurity in the synthesis of cyanocobalamin. Its characterization involves understanding its chemical structure, stability, and how it interacts within biological systems. The molecular weight of cyanocobalamin is approximately 1355.4 Da, and it exhibits high solubility but low permeability, categorizing it as a Class III compound in the Biopharmaceutical Classification System (BCS) .
The biological activity of Cyanocobalamin Impurity H can be attributed to its role as a precursor to active forms of Vitamin B12. Once ingested, cyanocobalamin undergoes conversion in the body:
- Methylcobalamin : Active in the cytosol and plays a vital role in methylation reactions.
- Adenosylcobalamin : Active in mitochondria and essential for energy metabolism.
These transformations are critical for cellular functions, particularly in hematopoiesis and neurological health .
Pharmacokinetics
Cyanocobalamin is primarily absorbed in the distal ileum with a bioavailability ranging from 1% to 5% when taken orally due to limited transporter-mediated absorption. Parenteral administration significantly enhances bioavailability . The elimination half-life is approximately six days, with significant storage occurring in the liver .
Case Studies
- Mucoadhesive Formulations : Recent studies have explored enhancing the bioavailability of cyanocobalamin through mucoadhesive formulations. A study demonstrated that specific formulations could increase residence time at the administration site, leading to improved absorption rates .
- Stability Assessment : Research has shown that cyanocobalamin can undergo degradation under certain conditions. A validated HPLC method was developed to assess its stability in medical foods, indicating that impurities could affect its efficacy .
- Toxicology Studies : Evaluations regarding the safety of cyanocobalamin produced through fermentation with genetically modified organisms have been conducted. The findings suggest that while there are concerns regarding endotoxin levels and potential irritancy, no toxic compounds were produced during fermentation .
Table 1: Pharmacokinetic Properties of Cyanocobalamin
Property | Value |
---|---|
Molecular Weight | 1355.4 Da |
Bioavailability | 1% - 5% (oral) |
Elimination Half-Life | ~6 days |
Storage | Liver |
Table 2: Mucoadhesive Formulation Results
Formulation | Mucoadhesive Strength (g) | Drug Release (%) | Residence Time (min) |
---|---|---|---|
S11 | 26 ± 1 | 76.85 | 118.2 ± 2.89 |
S5 | TBD | TBD | TBD |
属性
CAS 编号 |
41325-63-7 |
---|---|
分子式 |
C63H88CoN14O14P |
分子量 |
1355.4 g/mol |
IUPAC 名称 |
cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(2R,3R,4Z,7S,9Z,12R,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34+,35-,36-,37+,41-,52-,53-,56?,57+,59-,60+,61+,62+;;/m1../s1 |
InChI 键 |
FDJOLVPMNUYSCM-KYGGNWNPSA-L |
SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
手性 SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
Cyano-8-epicobalamin; (8β)-Cobinamide Cyanide 3'-Ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole Dihydrogen Phosphate (ester), inner salt, 8-Epicobalamine; 8-epi-Cyanocobalamin |
产品来源 |
United States |
Q1: How does the structural difference between cyanocobalamin and cyano-8-epicobalamin manifest in their spectroscopic properties?
A1: NMR spectroscopy reveals distinct differences between CNCbl and CN-8-epiCbl. Notably, significant chemical shift variations are observed not only in the B ring (the site of epimerization) but also across the corrin ring system, indicating a global conformational impact. [] This suggests that the C8 epimerization affects the overall molecular shape and electronic environment of CN-8-epiCbl. Furthermore, analysis of amide proton chemical shift thermal gradients provides evidence for intramolecular hydrogen bonding in CN-8-epiCbl, a feature absent in CNCbl. [] This highlights how even subtle structural changes can influence molecular interactions.
Q2: How does the epimerization at the C8 position affect the crystal structure of cyano-8-epicobalamin compared to cyanocobalamin?
A2: X-ray crystallography reveals that the most prominent structural difference lies in the orientation of the d side chain at the C8 position. In CNCbl, it adopts a "downwardly" axial position, while in CN-8-epiCbl, it takes on a pseudo-equatorial orientation. [] This altered side chain orientation has cascading effects on the overall molecule. The B pyrrole ring in CN-8-epiCbl exhibits a ~5° twist, and the axial benzimidazole moiety tilts ~7° towards the A and D rings. [] Furthermore, the corrin macrocycle in CN-8-epiCbl displays a more pronounced fold (23.8°) along the Co … C10 axis compared to CNCbl (17.7°). [] These observations underline the significant impact of the C8 epimerization on the three-dimensional structure of CN-8-epiCbl.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。